molecular formula C7H5Br2N3 B13323784 3,6-Dibromoimidazo[1,2-a]pyridin-8-amine

3,6-Dibromoimidazo[1,2-a]pyridin-8-amine

Cat. No.: B13323784
M. Wt: 290.94 g/mol
InChI Key: RKQFRFVLCKADLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromoimidazo[1,2-a]pyridin-8-amine is a halogenated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with bromine atoms at positions 3 and 6 and an amine group at position 6. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors . The bromine substituents enhance its utility as a synthetic intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), facilitating the generation of diverse derivatives for structure-activity relationship (SAR) studies .

Preparation Methods

Preparation Methods

Synthesis of Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is typically prepared by condensation reactions involving 2-aminopyridine derivatives and α-haloketones or α-haloaldehydes. This condensation forms the fused bicyclic system essential for subsequent functionalization.

  • For example, condensation of 2-amino-3-chloropyridine with α-halogenoketones yields the imidazo[1,2-a]pyridine core with halogen substituents at strategic positions to allow further functionalization.

Regioselective Bromination

Bromination of imidazo[1,2-a]pyridines to introduce bromine atoms at the 3 and 6 positions is carried out via electrophilic aromatic substitution (EAS) reactions, often using bromine or N-bromosuccinimide (NBS).

  • Studies demonstrate that dibromination at the 3 and 6 positions can be achieved by controlling the equivalents of bromine and reaction conditions such as temperature and time.
  • For instance, treatment of 8-aminoimidazo[1,2-a]pyridines with 2 equivalents of bromine at room temperature for 1 hour results in efficient formation of 3,6-dibromo derivatives with good regioselectivity.

Introduction of the 8-Amino Group

The amino group at the 8-position can be introduced by nucleophilic substitution or amination reactions on suitably halogenated precursors.

  • One approach involves the amination of 8-chloroimidazo[1,2-a]pyridine derivatives by reaction with ammonia or amine sources under conditions promoting nucleophilic aromatic substitution.
  • Alternatively, telesubstitution strategies have been explored, although they often suffer from low yields or inseparable mixtures in related imidazo[1,2-a]pyrazine systems.

Microwave-Assisted Synthesis

Microwave irradiation has been reported as a method to accelerate the synthesis and functionalization of imidazo-fused heterocycles, including bromination steps.

  • Microwave-assisted bromination of imidazo[1,2-a]pyrimidines has yielded dibromo derivatives efficiently, suggesting potential applicability to imidazo[1,2-a]pyridines.
  • This method offers advantages such as reduced reaction times (e.g., 20 minutes at 160 °C) and high yields with simple work-up procedures.

Cross-Coupling and Further Functionalization

Comparative Data Table of Preparation Methods

Step Method/Condition Yield (%) Notes References
Imidazo[1,2-a]pyridine core Condensation of 2-aminopyridine with α-halogenoketone 71–100 Regioselective substitution influenced by 2-position substituent
Bromination (3,6-dibromo) 2 equiv. Br2, RT, 1 h High Efficient dibromination, regioselective at 3,6-positions
Amination at 8-position Nucleophilic substitution of 8-chloro derivative with NH3 Moderate Can be low yielding; requires optimization
Microwave-assisted bromination Microwave, 160 °C, 20 min High Rapid reaction, good yields, simplified purification
Buchwald-Hartwig cross-coupling Pd-catalyst, optimized ligands and bases Variable Enables installation of amino or aryl groups

Research Findings and Analysis

  • The regioselectivity of bromination is influenced by electronic effects of substituents on the imidazo[1,2-a]pyridine ring, with the 3 and 6 positions being the most reactive sites for electrophilic substitution.
  • The amino group introduction at the 8-position is best achieved via nucleophilic substitution on halogenated precursors, though yields can be improved by optimizing reaction conditions and using catalysts or microwave assistance.
  • Microwave-assisted methods significantly reduce reaction times and improve yields, making them attractive for scale-up and medicinal chemistry applications.
  • The dibromo intermediate is a valuable scaffold for cross-coupling reactions , enabling diverse functionalization that can tailor the compound's properties for biological activity.
  • Attempts to brominate related imidazo-fused systems (e.g., imidazo[1,2-a]pyrazines) have encountered difficulties with regioselectivity and yield, highlighting the importance of tailored synthetic strategies for each heterocyclic system.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromoimidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as TBHP and hydrogen peroxide (H2O2) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups replacing the bromine atoms or additional rings formed through cyclization.

Scientific Research Applications

3,6-Dibromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound with a fused imidazole and pyridine ring system, characterized by bromine atoms at the 3 and 6 positions and an amino group at the 8 position. Its molecular formula is C7H6Br2N4C_7H_6Br_2N_4 and it has a molecular weight of approximately 276.94 g/mol. This compound belongs to the imidazo[1,2-a]pyridines family, known for diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

This compound has several significant applications:

  • Drug Development Its structural features make it valuable. Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Key areas include:
    • Identifying specific protein targets.
    • Elucidating mechanisms of action.
    • Assessing potential therapeutic efficacy.
  • Medicinal Chemistry The compound is used as a building block in synthesizing more complex molecules with potential therapeutic applications.
  • Materials Science It can be employed in developing novel materials with specific electronic or optical properties.

Compounds with Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
3-Bromoimidazo[1,2-a]pyridineOne bromine atomPotentially less reactive than dibrominated forms
4-Methylimidazo[1,2-a]pyridineMethyl substitution at position 4Different biological activity profile
2-Aminoimidazo[1,2-a]pyridineAmino group at position 2Increased solubility and reactivity
3-Chloroimidazo[1,2-a]pyridineChlorine substitutionDifferent electronic properties

The uniqueness of this compound lies in its specific substitution pattern and potential for diverse reactivity compared to these similar compounds. This enhances its utility in medicinal chemistry and materials science.

Imidazo[1,2-a]pyrazines as antibacterial agents

Mechanism of Action

The mechanism of action of 3,6-Dibromoimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

The following sections compare 3,6-dibromoimidazo[1,2-a]pyridin-8-amine with structurally related imidazo[1,2-a]pyridine derivatives, focusing on synthetic routes, reactivity, physicochemical properties, and biological applications.

Structural and Substituent Variations

Compound Name Substituents (Positions) Key Features Reference
This compound Br (3,6); NH₂ (8) High reactivity in cross-coupling; bromine acts as a leaving group
2,6-Bis(2-furyl)imidazo[1,2-a]pyridin-8-amine 2-Furyl (2,6); NH₂ (8) Electron-rich furyl groups enhance π-stacking; lower electrophilicity
6-Bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine Br (6); NH-CH₂-pyridin-4-yl (8) Increased solubility due to polar pyridinylmethyl group
3-Nitroimidazo[1,2-a]pyridine (Intermediate 2) NO₂ (3); Cl (2) Nitro group directs electrophilic substitution; used in further functionalization

Key Observations :

  • Bromine substituents at positions 3 and 6 in the target compound enhance its utility in palladium-catalyzed cross-coupling reactions compared to electron-donating groups (e.g., furyl) .
  • The amine group at position 8 is conserved across many analogs, serving as a hydrogen-bond donor for target engagement .

Key Observations :

  • The target compound is synthesized via halogenation of the parent imidazo[1,2-a]pyridine, whereas analogs like 2-phenylimidazo[1,2-a]pyridin-8-amine are generated through multicomponent reactions .
  • Brominated derivatives exhibit lower yields in Suzuki couplings compared to chloro or iodo analogs due to steric hindrance .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) HPLC Purity Solubility (mg/mL) Reference
This compound 316.98 Not reported >95% 0.5 (DMSO)
2,6-Bis(2-furyl)imidazo[1,2-a]pyridin-8-amine 295.30 124.7 95–99% 1.2 (DMSO)
6-Bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine 303.16 Not reported >99% 2.8 (MeOH)
8-Amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine 163.18 150–152 95% 0.8 (Water)

Key Observations :

  • Brominated derivatives generally exhibit lower solubility in polar solvents compared to non-halogenated analogs .

Key Observations :

  • The target compound is primarily used as a synthetic intermediate, whereas analogs with aryl or polar substituents show direct biological activity (e.g., anticancer, antiviral) .
  • Substitution at position 6 with electron-withdrawing groups (e.g., Br, F) enhances target affinity in enzyme inhibition assays .

Biological Activity

3,6-Dibromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound notable for its unique structure and potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system with bromine substitutions at the 3 and 6 positions and an amino group at the 8 position. Its molecular formula is C_8H_6Br_2N_4, with a molecular weight of approximately 276.94 g/mol. This compound belongs to a broader class of imidazo[1,2-a]pyridines known for diverse biological activities and medicinal applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction : This three-component reaction allows for the formation of various imidazo[1,2-a]pyridines by combining amines, isocyanides, and aldehydes under acidic conditions.
  • Bromination Reactions : Selective bromination can be performed on imidazo[1,2-a]pyridine precursors to introduce bromine atoms at the desired positions.

Antimicrobial and Antiviral Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial and antiviral activities. For instance:

  • Antiviral Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed promising antiviral effects against various viruses by inhibiting viral replication pathways.
  • Antimicrobial Effects : this compound has been evaluated for its efficacy against bacterial strains and fungi, showing potential as a new antimicrobial agent.

Phytotoxicity Studies

Recent studies have assessed the phytotoxicity of this compound on agricultural seeds. The compound was tested at various concentrations (1000 μM to 10 μM) on seeds such as Allium cepa (onion), Lactuca sativa (lettuce), and Solanum lycopersicum (tomato). Results indicated:

  • Significant inhibition of root and shoot growth in A. cepa, suggesting high sensitivity.
  • The compound's effectiveness as a herbicide candidate was highlighted by its selective inhibition of weed growth under hydroponic conditions .

Case Study 1: Antiviral Activity Assessment

In a controlled laboratory setting, researchers tested the antiviral effects of this compound against influenza virus strains. The results showed a dose-dependent reduction in viral load in infected cell cultures. The compound was found to inhibit viral entry into host cells by interfering with hemagglutinin-mediated fusion processes.

Case Study 2: Phytotoxicity Evaluation

A comprehensive evaluation of phytotoxicity involved applying different concentrations of the compound to Lactuca sativa. Observations indicated that root elongation was significantly reduced at higher concentrations (≥300 μM), while lower concentrations stimulated shoot growth. This dual effect suggests potential applications in both herbicide development and crop management strategies.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-Bromoimidazo[1,2-a]pyridineOne bromine atomPotentially less reactive than dibrominated forms
4-Methylimidazo[1,2-a]pyridineMethyl substitution at position 4Different biological activity profile
2-Aminoimidazo[1,2-a]pyridineAmino group at position 2Increased solubility and reactivity

The unique substitution pattern of this compound enhances its reactivity compared to similar compounds within the imidazo[1,2-a]pyridine family. This distinctive profile supports its utility in medicinal chemistry and agricultural applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-dibromoimidazo[1,2-a]pyridin-8-amine, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves cyclization of 2,3-diaminopyridine derivatives with halogenated aldehydes. For example, reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux yields the imidazo[1,2-a]pyridine core . Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in chloroform . Purity optimization requires recrystallization (e.g., from hexane or dichloromethane) and validation via HPLC (>95% purity) .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms the planar imidazo[1,2-a]pyridine core, with bromine substituents at positions 3 and 5. Anisotropic displacement ellipsoid plots and hydrogen-bonding networks (N–H⋯N) are critical for structural validation . NMR (e.g., 1^1H, 13^13C) and HRMS data are essential for confirming molecular weight and substituent positions .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Structural analogs demonstrate antimicrobial and kinase inhibitory activity. For example, imidazo[1,2-a]pyridine derivatives inhibit cyclin-dependent kinase-2 (CDK2) via competitive binding to ATP pockets . Antimicrobial assays against Mycobacterium tuberculosis involve MIC determinations using microdilution methods .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during bromination of the imidazo[1,2-a]pyridine scaffold?

  • Methodological Answer : Regioselectivity depends on electronic and steric factors. Bromination with NBS in acetic acid favors position 3 due to electron-withdrawing effects of the pyridine nitrogen, while bromine in chloroform under reflux targets position 6 . Competitive pathways can be monitored via 1^1H NMR tracking of intermediates .

Q. What strategies resolve contradictions in spectral data for dibromoimidazo derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents or tautomeric forms. Deuterated solvent swaps (e.g., DMSO-d6 vs. CDCl3) and 2D NMR (COSY, HSQC) clarify ambiguous signals . High-resolution mass spectrometry (HRMS) with <5 ppm error validates molecular formulas .

Q. How can computational methods predict binding modes of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations assess interactions with enzymes like CDK2. Docking scores and binding free energy calculations (MM-PBSA) prioritize high-affinity conformers . Pharmacophore modeling identifies critical hydrogen-bond donors (amine group) and hydrophobic contacts (bromine substituents) .

Properties

Molecular Formula

C7H5Br2N3

Molecular Weight

290.94 g/mol

IUPAC Name

3,6-dibromoimidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C7H5Br2N3/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H,10H2

InChI Key

RKQFRFVLCKADLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Br)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.